molecular formula C11H9KO2 B2375438 Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate CAS No. 1909326-38-0

Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate

Cat. No.: B2375438
CAS No.: 1909326-38-0
M. Wt: 212.289
InChI Key: ANNHVYILPIMVDS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is a unique chemical compound characterized by its bicyclic structure. The compound is known for its high strain energy due to the presence of a bicyclo[1.1.0]butane core, which makes it an interesting subject for chemical research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization at the bridgehead positions. One common method includes the palladium-catalyzed cross-coupling reactions on pre-formed bicyclo[1.1.0]butanes .

Industrial Production Methods: the use of advanced catalytic processes and controlled reaction conditions are essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups at the bridgehead positions .

Scientific Research Applications

Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate exerts its effects is primarily through its high strain energy, which facilitates various chemical transformations. The compound can act as a reactive intermediate, participating in strain-release reactions that cleave the central strained bond to form more stable products. This property is exploited in synthetic chemistry to create diverse molecular structures .

Comparison with Similar Compounds

Uniqueness: Potassium 3-phenylbicyclo[11The presence of the phenyl group adds to its versatility in chemical reactions, making it a valuable compound for research and development .

Biological Activity

Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C11_{11}H11_{11}KO2_2
  • Molecular Weight : 196.25 g/mol

The compound features a bicyclic structure that contributes to its unique reactivity and biological activity. The presence of the phenyl group enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

Research indicates that bicyclo[1.1.0]butane derivatives, including this compound, exhibit various biological activities primarily through their interaction with specific enzymes and receptors.

  • Inhibition of Lipoprotein-associated Phospholipase A2 (LpPLA2) :
    • LpPLA2 is implicated in cardiovascular diseases and inflammation. Compounds similar to this compound have shown promise in inhibiting this enzyme, thereby potentially reducing the risk of atherosclerosis and other cardiovascular conditions .
  • Antioxidant Properties :
    • The bicyclic structure allows for the stabilization of radical species, suggesting potential antioxidant activity that could mitigate oxidative stress-related diseases .

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound through various in vitro and in vivo models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
LpPLA2 InhibitionDemonstrated ability to inhibit LpPLA2 activity, reducing cardiovascular risk
Antioxidant ActivityExhibits potential to scavenge free radicals and reduce oxidative stress
Cytotoxicity against Cancer CellsPreliminary studies indicate selective cytotoxic effects on certain cancer cell lines

Case Study 1: Cardiovascular Disease

In a study examining the effects of bicyclo[1.1.0]butane derivatives on cardiovascular health, researchers found that this compound significantly reduced LpPLA2 levels in a rodent model, suggesting its potential as a therapeutic agent in preventing atherosclerosis .

Case Study 2: Anticancer Potential

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound selectively inhibited the growth of breast and colon cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

Properties

IUPAC Name

potassium;3-phenylbicyclo[1.1.0]butane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2.K/c12-9(13)11-6-10(11,7-11)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNHVYILPIMVDS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(C2)C(=O)[O-])C3=CC=CC=C3.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.